1-(4-Piperidinyl)ethanol hydrobromide

Description

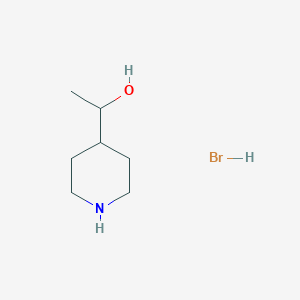

Structure

2D Structure

Properties

IUPAC Name |

1-piperidin-4-ylethanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.BrH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGMBZIFWXDLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperidine derivatives, which include 1-(4-Piperidinyl)ethanol hydrobromide, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.

Biochemical Analysis

Biochemical Properties

1-(4-Piperidinyl)ethanol hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound can bind to GABA receptors, influencing neurotransmission and potentially exhibiting anxiolytic effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of neurotransmitter receptors, affecting synaptic transmission and plasticity. In non-neuronal cells, it may alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme, leading to increased acetylcholine levels. Additionally, this compound can modulate the activity of GABA receptors, enhancing inhibitory neurotransmission. These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and air can lead to its degradation, potentially altering its biochemical properties and effects. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, although these effects may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anxiolytic or neuroprotective properties. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, it may bind to plasma proteins, influencing its bioavailability and distribution in the body. Additionally, the compound’s lipophilicity can affect its ability to cross cell membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

1-(4-Piperidinyl)ethanol hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is known for conferring various pharmacological properties to compounds. The molecular formula is C₇H₁₄BrN, and it has a molecular weight of approximately 202.1 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes. Compounds containing piperidine rings often exhibit diverse pharmacological effects such as:

- Antimicrobial Activity : Similar compounds have shown potential against various bacterial strains.

- CNS Activity : Piperidine derivatives are frequently studied for their effects on the central nervous system, including anxiolytic and antidepressant effects.

- Antitumor Properties : Research indicates that piperidine derivatives can inhibit tumor growth through various mechanisms.

Biological Activity Overview

Antimicrobial Activity

A study evaluating the antimicrobial properties of piperidine derivatives found that this compound exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) comparable to established treatments. This suggests a promising role in tuberculosis therapy, particularly against resistant strains.

CNS Activity

Research into piperidine derivatives has indicated their potential as anxiolytics and antidepressants. For instance, studies have demonstrated that modifications to the piperidine structure can enhance binding affinity to serotonin receptors, which are crucial in mood regulation.

Antitumor Effects

In vitro studies have highlighted the antitumor properties of piperidine derivatives, including this compound. These compounds were shown to inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Piperidinyl)ethanol hydrobromide finds diverse applications in the pharmaceutical industry, particularly in the development of therapeutic agents. Below are some key applications:

- Analgesic Activity: Compounds with piperidine structures are often investigated for their analgesic properties. Research indicates that derivatives of piperidine, including this compound, exhibit potent analgesic effects, making them potential candidates for pain management therapies .

- Antiviral and Antimicrobial Properties: Studies have shown that piperidine derivatives possess antiviral and antimicrobial activities. They are being explored for use in developing medications targeting various viral infections and bacterial pathogens .

- Anticancer Research: The compound has been implicated in anticancer research, where piperidine derivatives are evaluated for their ability to inhibit cancer cell proliferation through various mechanisms .

Interaction Studies

Research on the binding affinity of this compound to various receptors and enzymes has yielded important insights:

- Receptor Binding: Interaction studies indicate that this compound can bind effectively to certain biological targets, suggesting its potential role as a modulator in pharmacological pathways.

- Enzyme Inhibition: The compound has also been studied for its inhibitory effects on specific enzymes, which could be beneficial in designing drugs that require enzyme modulation as part of their therapeutic action.

Case Studies

Several studies have documented the therapeutic potential of this compound:

- Pain Management Trials: Clinical trials have demonstrated the efficacy of piperidine derivatives in managing pain in various settings, showcasing their analgesic properties and safety profiles .

- Antiviral Efficacy Studies: Laboratory studies have validated the antiviral activity of related piperidine compounds against specific viral strains, indicating a promising avenue for further research into antiviral drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1-(4-Piperidinyl)ethanol hydrobromide and related piperidine derivatives:

Key Structural and Functional Insights

Polarity and Solubility: The ethanol group in this compound confers higher polarity and aqueous solubility compared to acetylated (e.g., 4-Acetyl-4-phenylpiperidine HCl) or halogenated analogs (e.g., 1-(4-Chlorobenzyl)piperidin-4-amine HCl). This makes it preferable for formulations requiring hydrophilic properties . Lipophilic derivatives like fentanyl analogs exhibit better blood-brain barrier penetration but require careful toxicity profiling .

Pharmacological Activity: Piperidine derivatives with aromatic substitutions (e.g., phenyl, benzyl) often target CNS receptors. For example, fentanyl analogs bind to μ-opioid receptors, whereas 4-Acetyl-4-phenylpiperidine HCl shares structural motifs with antipsychotics like iloperidone metabolites . this compound lacks strong receptor-binding motifs (e.g., propanamide in fentanyl), limiting direct pharmacological activity but enhancing versatility as a synthetic intermediate .

Synthetic Utility: The amino group in 1-Acetyl-4-aminopiperidine HCl allows for conjugation reactions, while the ethanol group in the target compound supports etherification or esterification. Chlorinated analogs (e.g., ) are stable under harsh reaction conditions .

Preparation Methods

Reduction of 4-Piperidone Derivatives

A common approach involves the reduction of 4-piperidone derivatives bearing a keto group at the 4-position. Sodium borohydride (NaBH4) is frequently used for this selective reduction, converting the ketone to the corresponding alcohol, thus forming the ethanol moiety on the piperidine ring.

- For example, in the synthesis of related piperidine compounds, 4-(substituted benzoylmethyl)-piperidine derivatives were reduced using NaBH4 in methanol at low temperatures (0–10°C), yielding hydroxyethyl piperidine intermediates.

- The crude products are often purified by recrystallization from ethanol or methanol to obtain high-purity alcohol derivatives.

Salt Formation with Hydrobromic Acid

After the hydroxyethyl piperidine base is prepared, it is treated with hydrobromic acid (HBr) to form the hydrobromide salt. This step involves:

- Dissolving the free base in an appropriate solvent (e.g., ethanol or methanol).

- Adding concentrated hydrobromic acid (commonly 36% HBr solution).

- Precipitating the hydrobromide salt by cooling or solvent evaporation.

- Isolating the salt by filtration and drying.

This method ensures the formation of the stable hydrobromide salt, which is often preferred for its improved solubility and stability.

Alternative Synthetic Strategies

Transfer Hydrogenation for Piperidine Derivative Formation

Transfer hydrogenation has been reported as an effective method for converting piperidine-4-carboxylic acid derivatives to methylated piperidines under mild conditions using palladium catalysts and hydrogen donors like formaldehyde and formic acid. Although this method focuses on methylation, similar catalytic hydrogenation strategies could be adapted for hydroxyethyl substitution.

Catalytic Hydrogenation and Condensation Reactions

- The preparation of substituted piperidines can involve condensation reactions between 4-piperidones and primary amines, followed by catalytic hydrogenation to reduce intermediates.

- Hydrogenation is typically performed under elevated pressure (e.g., 10 kg/cm²) and moderate temperatures (50°C), often with Raney nickel or Pd/C catalysts.

Experimental Data Table Summarizing Key Preparation Parameters

Research Findings and Analytical Data

- Purity and characterization of the synthesized this compound are confirmed by recrystallization and spectral analysis (NMR, IR).

- The hydrobromide salt form improves the compound’s stability and handling properties.

- Reduction reactions using NaBH4 are highly selective for the ketone group, preserving the piperidine ring integrity.

- Catalytic hydrogenation under controlled pressure and temperature conditions ensures efficient conversion of intermediates with minimal side reactions.

Summary and Recommendations

- The most reliable preparation method for this compound involves the NaBH4 reduction of 4-piperidone derivatives , followed by hydrobromic acid salt formation .

- Catalytic hydrogenation can be employed for related intermediates or alternative synthetic routes.

- Careful control of temperature, pressure, and reagent addition rates is critical for high yield and purity.

- Recrystallization from alcohol solvents is recommended for purification.

- Transfer hydrogenation methods offer promising mild alternatives but require further adaptation for hydroxyethyl substitution.

Q & A

Basic: What are the key considerations for synthesizing 1-(4-Piperidinyl)ethanol hydrobromide in a laboratory setting?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or alkylation reactions using piperidine derivatives and ethanol-containing reagents. Critical parameters include:

- Solvent selection : Ethanol or methanol is commonly used to ensure solubility and moderate reaction rates .

- Catalysts : Acidic or basic catalysts (e.g., sodium hydroxide) may enhance reaction efficiency .

- Temperature control : Reactions often proceed at reflux temperatures (60–80°C) to balance yield and side-product formation .

Example Protocol : A piperidine precursor is reacted with 2-bromoethanol in ethanol under reflux for 6–12 hours. Post-reaction, hydrobromic acid is added to precipitate the hydrobromide salt .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

A multi-technique approach is recommended:

- HPLC : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) with 1-octanesulfonate for ion-pair chromatography, as described in pharmacopeial methods .

- NMR : Analyze H and C spectra to confirm the ethanol side chain and piperidine ring substitution patterns .

- Elemental Analysis : Verify the hydrobromide counterion via bromine content quantification .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of piperidinyl ethanol derivatives?

Methodological Answer:

Optimization involves systematic parameter screening:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may increase nucleophilicity but require careful pH control to avoid decomposition .

- Catalyst screening : Test bases like potassium carbonate or tertiary amines to minimize byproducts .

- Time-temperature profile : Use gradient heating (e.g., 50°C → 80°C) to balance reaction progression and thermal stability .

Case Study : A 97% yield was achieved for a related piperidinyl ketone by adding HCl dropwise in methanol, followed by NaHCO neutralization .

Advanced: What strategies are effective for resolving contradictions in solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from pH-dependent ionization. To reconcile

- pH titration : Measure solubility across a pH range (2.0–8.3) using phosphate buffers, as hydrobromide salts often show higher solubility in acidic conditions .

- Co-solvent systems : Test ethanol-water mixtures (e.g., 30:70 v/v) to mimic physiological conditions .

Reference Data : Vortioxetine hydrobromide (structurally similar) exhibits solubility in methanol and ethanol but limited solubility in neutral water .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential HBr release during decomposition .

- Waste disposal : Neutralize hydrobromic acid residues with sodium bicarbonate before disposal .

Advanced: How can structural modifications of the piperidine ring enhance bioactivity in related compounds?

Methodological Answer:

- Substituent introduction : Adding electron-withdrawing groups (e.g., halogens) at the 4-position can increase receptor binding affinity .

- Ring functionalization : Hydroxyl or sulfonyl groups on the piperidine nitrogen improve metabolic stability .

Case Study : A brominated piperidinyl derivative showed enhanced electrophilic reactivity in nucleophilic substitution reactions .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Employ a C18 column with a gradient of acetonitrile and 0.1% formic acid. Use deuterated internal standards for precision .

- UV-Vis Spectroscopy : Detect at 210–230 nm if chromophores are absent, but sensitivity may be lower .

Advanced: How can researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4–8 weeks. Monitor via HPLC for decomposition products (e.g., free piperidine) .

- Long-term stability : Store samples at -20°C in amber vials with desiccants. Conduct monthly assays for 12 months .

Basic: What is the role of the hydrobromide counterion in the compound’s physicochemical properties?

Methodological Answer:

The HBr counterion:

- Enhances crystallinity , facilitating purification via recrystallization from ethanol-water mixtures .

- Increases aqueous solubility in acidic conditions due to protonation of the piperidine nitrogen .

Advanced: How can computational modeling aid in predicting the reactivity of piperidinyl ethanol derivatives?

Methodological Answer:

- DFT calculations : Predict nucleophilic attack sites on the piperidine ring using electron density maps .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.